[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
CAS No.:
Cat. No.: VC16869666
Molecular Formula: C36H38O16
Molecular Weight: 726.7 g/mol
* For research use only. Not for human or veterinary use.
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate -](/images/structure/VC16869666.png)
Specification
Molecular Formula | C36H38O16 |
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Molecular Weight | 726.7 g/mol |
IUPAC Name | [(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/t25-,28?,30+,31-,32?,33+,34+,35-,36?/m0/s1 |
Standard InChI Key | GSIREHLZHMQJNR-ZJQMMDAYSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2(CO[C@H]([C@H]2O)OC3[C@H]([C@@H](C(O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Introduction
Chemical Architecture and Stereochemical Features
The compound’s structure comprises three modular domains:
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Dihydrochromene core: A 2,3-dihydrochromen-4-one system with a 7-hydroxy substituent, characteristic of chromone derivatives involved in antioxidant and anti-inflammatory activities .
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Glycosyl-phenoxy bridge: A tetracyclic sugar moiety (oxolan and oxan rings) linked via a phenoxy group to the chromene core. The stereochemistry (4S,5S and 2S configurations) is critical for enzymatic recognition and bioactivity .
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Cinnamoyl ester tail: A 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate group, structurally analogous to ferulic acid derivatives implicated in plant cell wall crosslinking .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₃₀H₃₂O₁₅ |
Molecular Weight | 632.5 g/mol |
Canonical SMILES | COC1=C(C=CC(=C1)O)C=CC(=O)OCC2C(C(C(O2)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=CC(=C6)O)CO)O)O)O)O |
Hydrogen Bond Donors | 8 |
Hydrogen Bond Acceptors | 15 |
logP | ~1.8 (estimated) |
Biosynthetic Pathways and Natural Occurrence
Chromone Core Formation
The dihydrochromene unit arises via the polyketide pathway, where pentaketide chromone synthase (PCS) catalyzes the condensation of five malonyl-CoA units into 5,7-dihydroxy-2-methylchromone . Subsequent hydroxylation and ketone formation yield the 7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl moiety.
Glycosylation and Esterification
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Glycosylation: UDP-glucose-dependent glycosyltransferases attach the sugar moiety (oxolan-oxan) to the phenolic oxygen of the chromene core, as observed in chromone O-glycosides from Aloe and Paeonia species .
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Esterification: Feruloyl esterase-like enzymes mediate the conjugation of the 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate group to the glycosyl unit, analogous to feruloylated arabinoxylans in plant cell walls .
Putative Natural Sources
While the exact organism producing this compound remains unidentified, structural parallels suggest isolation from:
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Plantae: Paeonia lactiflora (known for benzoyloxypeoniflorin) , Aloe spp. (chromone glycosides) .
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Fungi: Anaerobic fungi (e.g., Neocallimastix) expressing p-coumaroyl esterases .
Biological Activities and Mechanistic Insights
Antioxidant Capacity
The 7-hydroxychromone and catecholic methoxy-phenolic groups enable radical scavenging. Similar chromone glycosides exhibit IC₅₀ values of 10–50 μM against DPPH radicals .
Enzyme Inhibition
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Tyrosinase inhibition: The dihydrochromen-4-one core may chelate copper ions in the enzyme’s active site, as seen in benzoyloxypeoniflorin (IC₅₀ ~20 μM) .
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Carbohydrate-active enzymes: The glycosyl ester could resist microbial feruloyl esterases, delaying plant cell wall degradation .
Anti-inflammatory Effects
Methoxycinnamates modulate NF-κB and COX-2 pathways. Methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate reduces TNF-α production by 40% at 10 μM .
Analytical Characterization Challenges
Spectroscopic Identification
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NMR: Key signals include δ 6.3–7.8 ppm (aromatic protons), δ 5.1–5.5 ppm (anomeric protons), and δ 3.7–4.3 ppm (sugar ring protons) .
Chromatographic Behavior
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